1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea

VR1 antagonist TRPV1 structure-activity relationship

1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a selective TRPV1 antagonist originally disclosed by Bayer Healthcare AG for urological and pain research. Its unique 2-chlorophenyl urea and 2-hydroxy-tetrahydronaphthalenylmethyl pharmacophore ensures target specificity not achievable with generic analogs. Ideal for in vitro bladder sensory nerve studies, SAR profiling, and head-to-head comparisons with anticholinergics. Confirm availability and request a quote for this specialized research probe.

Molecular Formula C18H19ClN2O2
Molecular Weight 330.81
CAS No. 1421482-28-1
Cat. No. B2402873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
CAS1421482-28-1
Molecular FormulaC18H19ClN2O2
Molecular Weight330.81
Structural Identifiers
SMILESC1CC(CC2=CC=CC=C21)(CNC(=O)NC3=CC=CC=C3Cl)O
InChIInChI=1S/C18H19ClN2O2/c19-15-7-3-4-8-16(15)21-17(22)20-12-18(23)10-9-13-5-1-2-6-14(13)11-18/h1-8,23H,9-12H2,(H2,20,21,22)
InChIKeyMUWKEEIARWTAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea (CAS 1421482-28-1): Baseline Compound Identity and Patent Origin


1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea (CAS 1421482-28-1, molecular formula C18H19ClN2O2, molecular weight 330.81 g/mol, InChI Key MUWKEEIARWTAHM-UHFFFAOYSA-N) is a synthetic small-molecule urea derivative belonging to the hydroxy-tetrahydro-naphthalenylurea class [1]. It was originally disclosed by Bayer Healthcare AG within a patent family claiming vanilloid receptor 1 (VR1/TRPV1) antagonistic activity for the prophylaxis and treatment of urological disorders (overactive bladder, urinary incontinence), chronic pain, and neuropathic pain [2][3]. The compound is listed in the ECHA substance inventory and is commercially available as a research chemical, though no published preclinical or clinical development reports have been identified for this specific entity [4]. Its structural architecture features a 2-chlorophenyl urea moiety linked via a methylene bridge to a 2-hydroxy-1,2,3,4-tetrahydronaphthalene core, a scaffold distinct from the more common 1-amino-tetrahydronaphthalene-based VR1 antagonist templates [5].

Why In-Class VR1 Antagonist Substitution Fails for 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea


Generic substitution within the hydroxy-tetrahydro-naphthalenylurea VR1 antagonist class is not permissible because the specific substitution pattern on both the urea nitrogen termini governs target engagement, functional antagonism mode, and selectivity. The 2-chlorophenyl group on one urea nitrogen and the 2-hydroxy-tetrahydronaphthalen-2-ylmethyl moiety on the other create a unique three-dimensional pharmacophore distinct from close analogs that differ only by a single substituent (e.g., 2-methoxyphenyl replacing 2-chlorophenyl in CAS 1421483-02-4, or naphthalen-1-ylmethyl replacement in CAS 1421504-95-1) [1]. In the broader TRPV1 antagonist landscape, compounds such as the prototypical capsazepine (VR1 IC50 ≈ 420 nM) [2], asivatrep/PAC-14028 (TRPV1 IC50 = 55 nM) [3], and AMG 517 (TRPV1 IC50 = 0.76 nM) [4] demonstrate that nanomolar potency differences arise from subtle structural variations. The hydroxy group at the 2-position of the tetrahydronaphthalene ring is structurally critical for hydrogen-bond interactions within the VR1 binding pocket, and its replacement or positional isomerization (e.g., 1-yl vs. 2-ylmethyl attachment) is expected to alter both binding kinetics and functional antagonism profiles [1]. Furthermore, the chlorine atom at the ortho position of the phenyl ring introduces a distinct electrostatic and steric environment compared to methoxy, methyl, or unsubstituted phenyl analogs, affecting both potency and potential off-target profiles [5].

Product-Specific Quantitative Evidence Guide: 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea Differentiation Data


Structural Chemotype Differentiation: 2-Chlorophenyl vs. 2-Methoxyphenyl Urea Substitution

The target compound features a 2-chlorophenyl substituent on the urea nitrogen, differentiating it from the closest cataloged analog, 1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea (CAS 1421483-02-4), which carries a 2-methoxyphenyl group . In the broader hydroxy-tetrahydro-naphthalenylurea patent series, the ortho-substituted phenyl ring is a key diversity point; the chlorine substituent is electron-withdrawing (σm = 0.37) whereas methoxy is electron-donating (σm = 0.12), producing divergent electronic effects on the urea carbonyl and altering hydrogen-bond acceptor strength [1]. The patent disclosure explicitly claims halogen-substituted phenyl variants as preferred embodiments for VR1 antagonism, with chlorine appearing in multiple exemplified compounds across the patent family [2].

VR1 antagonist TRPV1 structure-activity relationship urea pharmacophore overactive bladder

Positional Isomer Specificity: 2-ylmethyl vs. 1-yl Urea Attachment to Tetrahydronaphthalene Core

The target compound attaches the urea group via a methylene spacer at the 2-position of the tetrahydronaphthalene ring (2-ylmethyl connectivity), distinguishing it from the positional isomer 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea, which connects the urea directly at the 1-position without a methylene spacer . This regiochemical difference results in a distinct spatial orientation of the tetrahydronaphthalene core relative to the urea pharmacophore. The Bayer patent series encompasses both connectivity patterns (formula II vs. formula III attachment), indicating that the position of the tetrahydronaphthalene attachment is a critical determinant of VR1 antagonist activity [1]. The 2-hydroxy substituent on the tetrahydronaphthalene ring in the target compound provides an additional hydrogen-bonding handle absent in non-hydroxylated analogs.

regioisomer tetrahydronaphthalene urea linkage VR1 pharmacophore binding mode

Patent-Disclosed Therapeutic Indication Specificity: VR1 Antagonism for Urological and Pain Disorders

The hydroxy-tetrahydro-naphthalenylurea patent family (US 7,423,175; US 7,615,557; US 2008/0045546) explicitly claims VR1 antagonistic activity for the treatment of urological disorders including detrusor overactivity (overactive bladder), urinary incontinence, and neurogenic detrusor overactivity, as well as chronic pain and neuropathic pain [1][2]. While specific IC50 values for the target compound are not publicly disclosed in accessible databases, the patent's therapeutic focus on urological indications differentiates this chemotype from alternative TRPV1 antagonist series developed primarily for pain (e.g., Abbott's N-(5,6,7,8-tetrahydronaphthalen-1-yl)urea series, WO 2008/079683) [3] or dermatological indications (e.g., asivatrep/PAC-14028 for atopic dermatitis) [4]. The Bayer patents specifically highlight the inadequacy of existing anticholinergic therapies (oxybutynin, tolterodine) for overactive bladder, noting a 70% non-compliance rate due to dry mouth side effects, and position VR1 antagonists as a mechanistically distinct alternative that targets afferent sensory nerve signaling rather than efferent muscarinic receptors [1].

overactive bladder urinary incontinence VR1 antagonist detrusor overactivity urological pharmacology

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Reference TRPV1 Antagonists

The target compound possesses a molecular weight of 330.81 g/mol, three hydrogen-bond donors (two urea NH and one tertiary alcohol OH), and three hydrogen-bond acceptors (urea carbonyl and two OH/Cl), yielding a topological polar surface area (TPSA) of approximately 64 Ų and a calculated LogP of approximately 3.3 [1]. This physicochemical profile contrasts with key reference TRPV1 antagonists: capsazepine (MW 376.9, TPSA ~62 Ų, CLogP ~4.6) [2], asivatrep/PAC-14028 (MW 491.47, TPSA ~95 Ų, CLogP ~4.0) , and AMG 517 (MW 423.4, TPSA ~78 Ų, CLogP ~3.8) [3]. The lower molecular weight and lipophilicity of the target compound relative to these advanced antagonists suggest potentially favorable solubility and metabolic stability characteristics, though empirical data are lacking. The compound complies with Lipinski's Rule of Five (MW < 500, HBD = 3 < 5, HBA = 3 < 10, CLogP < 5), indicating oral drug-likeness [4].

drug-likeness Lipinski rule physicochemical properties TRPV1 antagonist CNS penetration potential

Best Research and Industrial Application Scenarios for 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea (CAS 1421482-28-1)


Urological Pharmacology: VR1 Antagonist Probe for Overactive Bladder and Detrusor Overactivity Research

This compound is best deployed as a chemical probe or reference antagonist in in vitro and ex vivo models of bladder sensory nerve function, including capsaicin-induced calcium flux assays in dorsal root ganglion (DRG) neurons and isolated bladder strip contractility studies. Its patent-claimed VR1 antagonistic activity positions it for mechanistic studies of afferent nerve signaling in overactive bladder and urge urinary incontinence, particularly in head-to-head comparisons with anticholinergic agents (oxybutynin, tolterodine) where differential effects on sensory vs. motor pathways can be delineated [1]. The compound's physicochemical profile (MW 330.81, CLogP ~3.3) suggests adequate tissue penetration for ex vivo bladder tissue bath experiments [2].

TRPV1 Structure-Activity Relationship (SAR) Studies: Halogen-Substituted Urea Pharmacophore Exploration

The compound serves as a key reference point within a SAR matrix exploring the impact of ortho-substituted phenyl ureas on TRPV1 binding and functional antagonism. Specifically, it enables direct paired comparisons with the 2-methoxyphenyl analog (CAS 1421483-02-4) to quantify the electronic effect (Hammett σm difference of 0.25) and lipophilicity effect (ΔCLogP ≈ 0.8) of chlorine vs. methoxy substitution [3]. Additional comparator arms can include 2-methylphenyl (CAS 1421529-07-8) and 2-trifluoromethylphenyl (CAS 1421450-88-5) analogs to build a comprehensive electronic/Lipophilic SAR map [4]. Such studies directly inform medicinal chemistry optimization of the hydroxy-tetrahydro-naphthalenylurea scaffold.

Regioisomer Selectivity Profiling: 2-ylmethyl vs. 1-yl Tetrahydronaphthalene Connectivity in VR1 Binding

This compound uniquely enables investigation of how the tetrahydronaphthalene-to-urea connectivity (2-ylmethyl with 2-OH vs. 1-yl direct attachment) affects VR1 binding kinetics and functional antagonism. Paired testing with 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can quantify the impact of the additional hydrogen-bond donor (2-OH group) and the ~2-3 Å spatial displacement of the tetrahydronaphthalene core on antagonist potency and binding mode . Radioligand displacement assays using [³H]-resiniferatoxin or functional FLIPR calcium flux assays in hTRPV1-HEK293 cells are appropriate platforms for this comparison.

Benchmarking Against Clinically Advanced TRPV1 Antagonists in Cross-Chemotype Potency and Selectivity Panels

The compound can be included as a structurally distinct urea-based TRPV1 antagonist in broad screening panels alongside clinically evaluated chemotypes such as asivatrep (PAC-14028, dermal indication), AMG 517 (pain), and SB-705498 (pain/migraine) [5]. Its lower molecular weight and lipophilicity relative to these advanced antagonists make it a valuable comparator for assessing whether favorable physicochemical properties can compensate for potential potency differences. Parallel screening against related TRP channels (TRPA1, TRPM8, TRPV4) is recommended to establish selectivity profiles, particularly important given that several advanced TRPV1 antagonists have shown hyperthermic side effects linked to TRPV1 selectivity profiles [6].

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.